
4-Chloro-5-iodoquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chloro-5-iodoquinoline-3-carbonitrile” is a chemical compound with the molecular formula C10H4ClIN2 . It is a solid substance with a molecular weight of 314.51 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H4ClIN2/c11-10-6 (4-13)5-14-9-3-7 (12)1-2-8 (9)10/h1-3,5H .Physical And Chemical Properties Analysis
The boiling point of “this compound” is 423.3±40.0 C at 760 mmHg . It is recommended to be stored at 2-8°C .Aplicaciones Científicas De Investigación
Optoelectronic and Charge Transport Properties
- Hydroquinoline Derivatives : A study by Irfan et al. (2020) explored the properties of hydroquinoline derivatives, including those similar to 4-Chloro-5-iodoquinoline-3-carbonitrile. They examined the structural, electronic, optical, and charge transport properties using density functional theory (DFT). This research suggests potential applications in multifunctional materials due to their efficient hole transport tendency (Irfan et al., 2020).
Spectroscopic and Photophysical Studies
- Fluorescent Compounds : Singh et al. (2017) synthesized a new fluorescent compound containing a structure similar to this compound. They conducted a comprehensive study of its structural, spectroscopic, and photophysical properties, revealing its potential as a nonlinear optical (NLO) material (Singh et al., 2017).
Synthesis and Chemical Reactions
- Chloroquinoline-Carbonitriles Derivatives : Mekheimer et al. (2019) reviewed the synthesis and reactions of chloroquinoline-carbonitrile derivatives, including compounds similar to this compound. This review highlighted the broad range of reactions applicable to these compounds, underscoring their relevance in producing biologically active compounds (Mekheimer et al., 2019).
Corrosion Inhibition
- Quinoline Derivatives in Corrosion Inhibition : Erdoğan et al. (2017) investigated the adsorption and corrosion inhibition properties of quinoline derivatives on iron using quantum chemical and molecular dynamics simulation approaches. Their findings highlight the potential of these compounds, including those structurally related to this compound, in protecting metals from corrosion (Erdoğan et al., 2017).
Antitumor Activities
- Antitumor Properties : A study by El-Agrody et al. (2012) synthesized derivatives of 4H-pyrano[3,2-h]quinoline-3-carbonitrile and evaluated their antitumor activities against various human tumor cell lines. The results suggested certain compounds exhibited significant inhibition of cancer cell growth, indicating potential applications in cancer research (El-Agrody et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-5-iodoquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClIN2/c11-10-6(4-13)5-14-8-3-1-2-7(12)9(8)10/h1-3,5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEMAODKLFSOJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C(=C1)I)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2913735.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2913736.png)
![1-(3-chloro-4-methoxyphenyl)-4-(furan-2-ylmethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2913737.png)
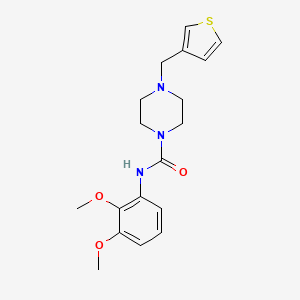


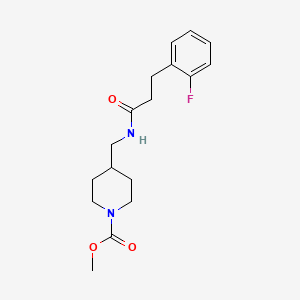
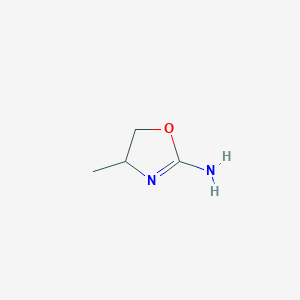
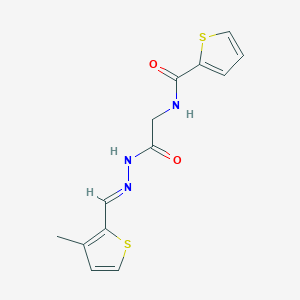
![Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate](/img/structure/B2913752.png)
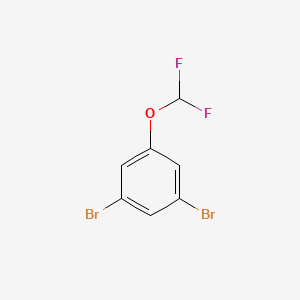
![N'-(4-acetamidophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2913754.png)
![Methyl 2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2913756.png)
![3-[6-(4-fluorophenoxy)pyridazin-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B2913758.png)